4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including a bromobenzoyl group, a hydroxy group, a morpholinyl ethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through sequential reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- Ethyl (4-bromobenzoyl)acetate
- Ethyl 3-[(3-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22BrN3O4 |
---|---|
Molecular Weight |
472.3g/mol |
IUPAC Name |
(E)-(4-bromophenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C22H22BrN3O4/c23-17-5-3-15(4-6-17)20(27)18-19(16-2-1-7-24-14-16)26(22(29)21(18)28)9-8-25-10-12-30-13-11-25/h1-7,14,19,27H,8-13H2/b20-18+ |
InChI Key |
JGLCZBUGXXSWSQ-CZIZESTLSA-N |
SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CN=CC=C4 |
Isomeric SMILES |
C1COCC[NH+]1CCN2C(/C(=C(/C3=CC=C(C=C3)Br)\[O-])/C(=O)C2=O)C4=CN=CC=C4 |
Canonical SMILES |
C1COCC[NH+]1CCN2C(C(=C(C3=CC=C(C=C3)Br)[O-])C(=O)C2=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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